molecular formula C17H21N3O3S B2357019 methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate CAS No. 1251676-23-9

methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate

Cat. No.: B2357019
CAS No.: 1251676-23-9
M. Wt: 347.43
InChI Key: VAFWHYWBPJAZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate is a benzodiazepine compound with a molecular formula of C17H21N3O3S and a molecular weight of 347.43 g/mol. This compound has shown potential for various applications in scientific experiments, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2-oxo-2-(propylamino)ethyl thiol with a benzodiazepine derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is scaled up to accommodate larger quantities of starting materials and reagents, with careful monitoring of reaction parameters to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., alkyl halides, amines). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted benzodiazepine derivatives.

Scientific Research Applications

Methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anxiolytic agent.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to the enhancement of GABAergic transmission, resulting in anxiolytic, sedative, and muscle relaxant effects.

Comparison with Similar Compounds

Methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate can be compared with other benzodiazepine derivatives, such as diazepam, lorazepam, and clonazepam.

List of Similar Compounds

  • Diazepam
  • Lorazepam
  • Clonazepam
  • Alprazolam
  • Midazolam

These compounds are widely used in clinical practice for their anxiolytic, sedative, and anticonvulsant properties.

Properties

IUPAC Name

methyl 2-[4-[2-oxo-2-(propylamino)ethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-3-8-18-15(21)11-24-16-9-12(10-17(22)23-2)19-13-6-4-5-7-14(13)20-16/h4-7,9,19H,3,8,10-11H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFWHYWBPJAZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NC2=CC=CC=C2NC(=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.